Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate
Description
Historical Context and Evolution of Research on Glycolate (B3277807) and Lactate (B86563) Ester Derivatives
The journey to understanding the importance of ethyl 2-(2-ethoxy-2-oxoethoxy)propionate is deeply rooted in the historical development of research into its constituent parts: glycolate and lactate ester derivatives. The study of lactic acid and its esters dates back to the late 18th and 19th centuries, with foundational work by chemists like Carl Wilhelm Scheele and Louis Pasteur. chiralen.com Initially identified as a byproduct of metabolic processes, the appreciation for the chemical versatility of lactate esters grew over time.
A pivotal moment in the synthesis of ether-containing compounds, a key structural feature of this compound, was the development of the Williamson ether synthesis in 1850 by Alexander Williamson. wikipedia.org This robust and versatile SN2 reaction, involving the reaction of an alkoxide with a primary alkyl halide, provided a reliable method for forming the ether linkage that is central to the structure of the title compound. wikipedia.orgbyjus.com
The 20th and 21st centuries have witnessed an explosion in the study of functionalized esters, driven by the demand for new materials and pharmaceuticals. The ability to introduce additional functional groups, such as the ethoxycarbonylmethoxy group in this compound, has opened up new avenues for creating complex molecules with tailored properties. Research into related compounds, such as other phenoxy propionic acid derivatives, highlights the ongoing interest in this class of molecules as intermediates for agrochemicals and other specialty chemicals. google.com
Significance of this compound as a Building Block in Organic Synthesis
The chemical architecture of this compound, featuring two distinct ester functionalities and an ether linkage, makes it a highly valuable and versatile building block in organic synthesis. Its structure allows for a range of chemical transformations, enabling the construction of more complex molecular frameworks.
One of the key synthetic strategies that can be envisioned for the creation of the ether linkage in this molecule is the Williamson ether synthesis. wikipedia.orglibretexts.orgmasterorganicchemistry.com This would theoretically involve the reaction of an ethyl lactate enolate with an ethyl haloacetate. Furthermore, the propionate (B1217596) backbone is susceptible to reactions such as the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.orgtamu.edu This reactivity allows for the introduction of various substituents at the 3-position of the propionate moiety, further expanding its synthetic utility.
The presence of two ester groups offers opportunities for selective hydrolysis or transesterification, allowing for differential functionalization of the molecule. This characteristic is particularly useful in the synthesis of polymers and other materials where precise control over the chemical structure is crucial. For instance, functionalized propionate esters have been investigated for their role in creating new polymers with specific properties. icm.edu.pluludag.edu.tr
While direct examples of the use of this compound in the synthesis of specific, complex target molecules are not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutically relevant compounds. For example, related 2-ethoxypropanoate structures are found in intermediates for compounds with potential therapeutic applications. google.com This suggests that this compound serves as a valuable, albeit specialized, precursor in medicinal chemistry research. The synthesis of related compounds like ethyl-2-(4-aminophenoxy) acetate (B1210297) as a precursor for dual GK and PPARγ activators further underscores the importance of such functionalized esters in drug discovery. mdpi.com
Scope and Research Objectives Pertaining to this compound
The research interest in this compound and related compounds is driven by a variety of objectives, primarily centered on its potential applications in medicinal chemistry and materials science.
In the realm of medicinal chemistry, a key objective is to explore the use of this compound as a scaffold for the synthesis of novel bioactive molecules. The combination of ether and ester functionalities provides a platform for generating a diverse library of derivatives that can be screened for various pharmacological activities. For instance, pyrazole (B372694) derivatives, which can be synthesized from precursors with similar functionalities, have been investigated as 5-LO inhibitors. chiralen.com
Furthermore, ongoing research aims to develop more efficient and sustainable synthetic routes to this compound and its analogues. This includes the exploration of novel catalytic systems and reaction conditions to improve yields and reduce environmental impact. For example, the use of anion-exchange resins as catalysts in esterification reactions represents a step towards greener chemical processes.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C9H16O5 |
| Molecular Weight | 204.22 g/mol |
| CAS Number | 6309-62-2 |
| Appearance | Not specified, likely a liquid |
| Solubility | Soluble in toluene (B28343) and ethyl acetate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-4-12-8(10)6-14-7(3)9(11)13-5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEWOHUGHVHUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274979 | |
| Record name | Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate | |
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Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-62-2 | |
| Record name | Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate | |
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| Record name | 6309-62-2 | |
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| Record name | Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate | |
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| Record name | Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate
The synthesis of this compound can be approached through several established routes, with the Williamson ether synthesis being a cornerstone reaction for the formation of the crucial ether linkage. This typically involves the reaction of an alkoxide with a suitable alkyl halide.
One of the primary methods for synthesizing this compound is the reaction of ethyl lactate (B86563) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), in the presence of a base. The base deprotonates the hydroxyl group of ethyl lactate to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide to form the ether bond.
Esterification Reactions and Optimizations
Optimizing the synthesis of this compound often involves fine-tuning the reaction conditions of the Williamson ether synthesis. mdpi.com Key parameters that can be adjusted to improve yield and purity include the choice of base, solvent, temperature, and reaction time. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally lead to higher yields compared to weaker bases in protic solvents. mdpi.com
The following table outlines typical reaction conditions for the Williamson ether synthesis of related dialkyl ether dicarboxylates, which can be extrapolated for the synthesis of the target compound.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaH | THF | Reflux | 24 | - | organic-chemistry.org |
| NaH | DMF | - | - | 85 | mdpi.com |
| KOtBu | DMSO | - | - | 90 | mdpi.com |
| NaOH | Water | - | - | 40 | mdpi.com |
This table presents generalized data for Williamson ether synthesis of similar compounds and may not represent optimized conditions for this compound specifically.
Transesterification Processes
Transesterification offers an alternative route for modifying the ester functionalities of the molecule or its precursors. For instance, the transesterification of lactic acid oligomers with ethanol (B145695), catalyzed by substances like anhydrous FeCl₃, can produce anhydrous ethyl lactate, a key starting material. nih.gov This method can be advantageous as it avoids the formation of water, which can complicate direct esterification. nih.gov
Another potential transesterification pathway could involve the reaction of a pre-formed ether-dicarboxylic acid with ethanol or the transesterification of a different dialkyl ether-dicarboxylate with ethanol to yield the desired ethyl ester. The efficiency of such processes is dependent on the catalyst used and the removal of the alcohol byproduct to drive the equilibrium towards the product.
Novel Catalyst Systems in Synthesis of this compound
Research into novel catalyst systems aims to improve the efficiency, selectivity, and environmental footprint of the synthesis. For the Williamson ether synthesis step, phase-transfer catalysts (PTCs) have emerged as a valuable tool. researchgate.net PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the alkoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate. researchgate.netmdpi.com The use of solid-supported catalysts, such as KOH on alumina (B75360) (KOH/Al2O3) or ion-exchange resins like Amberlyst A26 in its hydroxide (B78521) form, also presents an effective and often more easily separable alternative to homogeneous bases. tandfonline.com
For the esterification part of the synthesis, solid acid catalysts like zeolites, sulfated zirconia, or supported heteropolyacids are being explored as alternatives to traditional mineral acids to simplify work-up and minimize corrosive waste. mdpi.com
Mechanistic Investigations of Reaction Pathways
The synthesis of this compound, particularly via the Williamson ether synthesis route, proceeds through a well-established S\textsubscript{N}2 mechanism. wikipedia.orgmasterorganicchemistry.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center if it is chiral. pressbooks.pubmasterorganicchemistry.com
Elucidation of Reaction Kinetics
The kinetics of the synthesis of this compound via the reaction of an ethyl lactate salt with ethyl bromoacetate are expected to follow second-order kinetics, being first order with respect to each reactant. ias.ac.inlibretexts.org The rate of reaction is influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the reaction temperature. uobaghdad.edu.iqresearchgate.net
Kinetic studies on analogous S\textsubscript{N}2 reactions, such as the reaction of ethyl bromoacetate with various carboxylate ions, have shown that electron-releasing groups on the nucleophile can accelerate the reaction rate. ias.ac.in The entropies of activation for such bimolecular reactions are typically negative, indicating a more ordered transition state compared to the reactants. ias.ac.inias.ac.in
Below is a representative table of hypothetical kinetic data for the synthesis of this compound, based on typical values observed for similar S\textsubscript{N}2 reactions.
| Temperature (K) | [Ethyl Lactate Salt] (mol/L) | [Ethyl Bromoacetate] (mol/L) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 298 | 0.1 | 0.1 | 1.5 x 10⁻³ |
| 308 | 0.1 | 0.1 | 3.2 x 10⁻³ |
| 318 | 0.1 | 0.1 | 6.8 x 10⁻³ |
This table presents hypothetical data for illustrative purposes.
Transition State Analysis and Computational Chemistry Studies
The transition state of the S\textsubscript{N}2 reaction leading to this compound involves a pentacoordinate carbon atom where the new carbon-oxygen bond is forming concurrently with the breaking of the carbon-bromine bond. pressbooks.publibretexts.org Computational chemistry studies on similar Williamson ether syntheses have been employed to elucidate the geometry and energy of these transition states. researchgate.netrsc.orgrsc.org
These studies often utilize density functional theory (DFT) to model the reaction pathway and calculate activation energies. The solvent is known to have a significant impact on the transition state, with polar aprotic solvents stabilizing the charged nucleophile and thus facilitating the reaction. rsc.org Theoretical calculations can provide insights into the structural differences between the transition states of competing reaction pathways, such as O-alkylation versus C-alkylation. researchgate.netrsc.org For the reaction between an ethyl lactate enolate and ethyl bromoacetate, computational models would predict a transition state where the nucleophilic oxygen of the enolate attacks the carbon atom bearing the bromine in a backside fashion. masterorganicchemistry.com
Stereochemical Control in Synthesis of Chiral Analogues
This compound possesses a chiral center at the α-carbon of the propionate (B1217596) moiety. The synthesis of specific enantiomers of this compound requires stereochemical control. One effective strategy for achieving this is through the use of chiral auxiliaries. wikipedia.orgresearchgate.net
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to the ethyl lactate precursor. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate. nih.govthieme-connect.com The amide derived from pseudoephedrine and lactic acid can be deprotonated to form a chiral enolate. The subsequent reaction with ethyl bromoacetate would proceed with high diastereoselectivity due to the steric influence of the auxiliary. nih.gov After the alkylation step, the chiral auxiliary can be removed to yield the desired enantiomerically enriched product. wikipedia.org
Another class of widely used chiral auxiliaries are oxazolidinones. researchgate.netresearchgate.net An N-acyloxazolidinone derived from lactic acid can be enolized and then alkylated with ethyl bromoacetate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. researchgate.net Subsequent cleavage of the auxiliary provides the chiral product.
Enzymatic resolutions and asymmetric catalysis are other powerful methods for obtaining enantiomerically pure compounds. nih.govorganic-chemistry.org For instance, a lipase (B570770) could be used to selectively acylate a racemic mixture of a precursor alcohol, leading to the separation of enantiomers. organic-chemistry.org
| Chiral Auxiliary | Typical Diastereomeric Excess (de) | Reference |
| Pseudoephedrine | >90% | nih.govthieme-connect.com |
| Evans Oxazolidinones | >95% | researchgate.netresearchgate.net |
This table provides typical diastereomeric excess values achieved with these auxiliaries in asymmetric alkylation reactions.
Chemical Reactivity and Derivatization
Hydrolysis and Transesterification Reactions of Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate
The presence of two ester groups in this compound allows for cleavage and transformation through hydrolysis and transesterification, yielding a variety of products depending on the reaction conditions.
Catalyzed and Uncatalyzed Pathways
The hydrolysis of this compound, a reaction that splits the ester linkages with water, is exceptionally slow without a catalyst. chemguide.co.uk The process can be significantly accelerated through catalysis by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a dilute strong acid, such as hydrochloric or sulfuric acid, both ester groups can be hydrolyzed to produce ethanol (B145695) and the corresponding dicarboxylic acid, 2-(carboxymethoxy)propanoic acid. libretexts.org This reaction is reversible, and to drive it towards completion, a large excess of water is typically employed. chemguide.co.uklibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521) or potassium hydroxide, provides an alternative pathway for hydrolysis. lumenlearning.com This reaction, known as saponification, is irreversible because the carboxylate salt formed is deprotonated under the basic conditions and is no longer electrophilic. chemguide.co.uklibretexts.org The reaction goes to completion and yields ethanol and the disodium (B8443419) salt of 2-(carboxymethoxy)propanoic acid. lumenlearning.com Due to the presence of two ester groups with slightly different steric and electronic environments, selective monohydrolysis can potentially be achieved by carefully controlling stoichiometry and reaction conditions, similar to the selective saponification of dialkyl malonates.
Transesterification: This process involves the reaction of the diester with a different alcohol in the presence of an acid or base catalyst to exchange the ethoxy groups for other alkoxy groups. Transesterification is a key reaction for modifying the properties of esters. For instance, reacting this compound with a higher boiling point alcohol can produce new diesters.
The following table summarizes the products of complete hydrolysis under different catalytic conditions.
| Catalyst | Reaction Condition | Products | Reversibility |
| Acid (e.g., HCl, H₂SO₄) | Heat with excess water | 2-(Carboxymethoxy)propanoic acid and Ethanol | Reversible chemguide.co.uk |
| Base (e.g., NaOH, KOH) | Heat with stoichiometric base | Disodium 2-(carboxymethoxy)propanoate and Ethanol | Irreversible lumenlearning.com |
Kinetic Studies of Ester Cleavage and Formation
The rate of hydrolysis can be influenced by several factors:
Temperature: Increasing the reaction temperature generally accelerates the rate of hydrolysis.
Catalyst Concentration: The rate is dependent on the concentration of the acid or base catalyst. nih.gov
Steric Hindrance: The structure of the ester itself plays a role. Steric hindrance around the carbonyl group can slow down the rate of nucleophilic attack.
Kinetic analysis of esterification, the reverse of hydrolysis, is also crucial for optimizing synthesis. Such studies can track the disappearance of the starting carboxylic acid and alcohol to determine reaction rates and optimize conditions like temperature and catalyst loading. libretexts.org
Reactions Involving the Alpha-Carbon and Ester Linkages
The hydrogen atom on the carbon situated between the two carbonyl groups (the α-carbon) of this compound is significantly more acidic than hydrogens on a typical alkane chain. This increased acidity is the cornerstone of its most important synthetic transformations.
Enolate Chemistry and Alkylation Reactions
The acidity of the α-hydrogen (pKa ≈ 13 for the analogous diethyl malonate) allows for its easy removal by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. openstax.orglibretexts.org This enolate is a potent nucleophile and is central to the formation of new carbon-carbon bonds.
Alkylation: The enolate of this compound can react with alkyl halides in a classic SN2 reaction. libretexts.orglibretexts.org This alkylation step replaces the acidic α-hydrogen with an alkyl group. The reaction is most efficient with primary or methyl halides. Secondary halides react more slowly, and tertiary halides tend to undergo elimination instead of substitution. libretexts.org Using a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) can ensure complete conversion to the enolate before the addition of the alkylating agent. libretexts.org
The general scheme for mono-alkylation is as follows:
Enolate Formation: Reaction with a base (e.g., NaOEt) to deprotonate the α-carbon. openstax.org
Nucleophilic Attack: The resulting enolate attacks an alkyl halide (R-X), displacing the halide and forming a new C-C bond. openstax.org
The following table shows potential products from the alkylation of this compound.
| Base | Alkyl Halide (R-X) | Product |
| Sodium Ethoxide (NaOEt) | Iodomethane (CH₃I) | Ethyl 2-(2-ethoxy-2-oxoethoxy)-2-methylpropanoate |
| Sodium Ethoxide (NaOEt) | Benzyl Bromide (BnBr) | Ethyl 2-benzyl-2-(2-ethoxy-2-oxoethoxy)propanoate |
| Lithium Diisopropylamide (LDA) | 1-Bromobutane (CH₃(CH₂)₃Br) | Ethyl 2-butyl-2-(2-ethoxy-2-oxoethoxy)propanoate |
Condensation Reactions with Carbonyl Compounds
As a classic active methylene (B1212753) compound, this compound can participate in condensation reactions with various carbonyl partners.
Claisen Condensation: This reaction involves the condensation of two ester molecules. masterorganicchemistry.com In a "crossed" Claisen condensation, the enolate of this compound can act as the nucleophile, attacking the carbonyl group of another ester. The subsequent elimination of an alkoxide group from the tetrahedral intermediate results in the formation of a β-keto ester derivative. masterorganicchemistry.comnih.gov The reaction typically requires a full equivalent of base to drive the equilibrium by deprotonating the final, more acidic β-dicarbonyl product. nih.gov
Knoevenagel Condensation: This is a variation of an aldol (B89426) condensation where the enolate of an active methylene compound, such as this compound, reacts with an aldehyde or a ketone. researchgate.net The reaction is usually catalyzed by a weak base like an amine (e.g., piperidine). The initial addition product readily undergoes dehydration to yield a stable α,β-unsaturated compound. researchgate.net The removal of water during the reaction helps to shift the equilibrium towards the product.
The table below illustrates the expected products from the Knoevenagel condensation with different carbonyl compounds.
| Carbonyl Compound | Catalyst | Expected Product |
| Benzaldehyde | Piperidine/Acetic Acid | Ethyl 2-benzylidene-2-(2-ethoxy-2-oxoethoxy)propanoate |
| Acetone | Weak base | Ethyl 2-(2-ethoxy-2-oxoethoxy)-2-(propan-2-ylidene)propanoate |
| Formaldehyde | Weak base | Ethyl 2-(2-ethoxy-2-oxoethoxy)-2-methylenepropanoate |
Functional Group Interconversions and Derivatization Strategies
The two ester functionalities and the active methylene proton provide multiple sites for further chemical modification and derivatization. These transformations are key to its use as a building block in the synthesis of more complex molecules.
Reduction: The ester groups can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would convert this compound into 2-(2-hydroxyethoxy)-2-methylpropane-1,3-diol. Selective reduction of one ester group while leaving the other intact is challenging but can sometimes be achieved with careful selection of reagents and conditions.
Conversion to Amides: The ester groups can be converted to amides by reaction with ammonia (B1221849) or primary/secondary amines, typically at elevated temperatures. This reaction, known as aminolysis, would replace the ethoxy groups with amino or substituted amino groups, yielding amide derivatives.
Decarboxylation (via Hydrolysis): Following hydrolysis of the alkylated diester to the corresponding dicarboxylic acid, heating can often lead to decarboxylation (loss of CO₂), particularly if one of the resulting carboxylic acid groups is beta to another carbonyl. This is a common strategy in malonic ester synthesis to produce substituted carboxylic acids. libretexts.org
Derivatization for Analysis: Chemical derivatization is also employed for analytical purposes. For instance, compounds containing hydroxyl groups, which could be produced from the reduction of this diester, can be reacted with reagents like 1-naphthyl isocyanate to form derivatives that are more easily detected by HPLC.
These varied reactive pathways make this compound a versatile intermediate in organic synthesis, allowing for the construction of a wide array of more complex molecular architectures.
Reduction Reactions to Alcohols and Ethers
The dual ester groups of this compound can be reduced to primary alcohols using strong hydride-donating reagents. The specific outcome of the reduction is dependent on the choice of reducing agent and the reaction conditions.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both ester groups to their corresponding primary alcohols. masterorganicchemistry.comyoutube.comnumberanalytics.com This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to an intermediate that ultimately yields the alcohol upon workup. The complete reduction of this compound would be expected to yield 2-(2-hydroxyethoxy)propane-1,3-diol.
More selective reducing agents can also be employed to achieve partial reduction. For instance, diisobutylaluminum hydride (DIBAL-H) is known to reduce esters to aldehydes at low temperatures. youtube.com Careful control of stoichiometry and reaction temperature could potentially allow for the selective reduction of one or both ester groups to the aldehyde stage.
Furthermore, the reduction of related β-alkoxy ketones has been shown to produce anti-1,3-diol monoethers. acs.orgnih.gov While this compound is a diester, analogous selective reduction methodologies could potentially be adapted to yield mono-reduced ether-alcohol products.
Below is a table summarizing potential reduction reactions:
| Reagent | Expected Major Product(s) | Reaction Type |
| Lithium Aluminum Hydride (LiAlH₄) | 2-(2-hydroxyethoxy)propane-1,3-diol | Full Reduction |
| Diisobutylaluminum Hydride (DIBAL-H) (controlled) | 2-(2-oxoethoxy)propionaldehyde / intermediates | Partial Reduction |
| Samarium Diiodide (SmI₂) (by analogy) | Potentially selective reduction to mono-alcohols or diols | Electron-Transfer Reduction |
Amidation and Other Nucleophilic Acyl Substitution Reactions
The ester moieties in this compound are susceptible to nucleophilic acyl substitution by various nucleophiles, most notably amines, leading to the formation of amides. This reaction, often termed aminolysis, typically requires elevated temperatures or the use of a catalyst to proceed efficiently, as esters are less reactive than other carboxylic acid derivatives like acid chlorides. masterorganicchemistry.comyoutube.com
The reaction with a primary or secondary amine would involve the nucleophilic attack of the amine on one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent elimination of an ethoxide group results in the formation of an amide bond. libretexts.org Depending on the stoichiometry of the amine used, it is possible to form a mono-amide, a di-amide, or a mixture of both. The relative reactivity of the two ester groups may differ slightly due to steric and electronic effects, potentially allowing for some degree of selectivity under carefully controlled conditions.
Other strong nucleophiles can also participate in nucleophilic acyl substitution reactions. For example, hydrolysis with a strong base like sodium hydroxide, followed by acidification, would convert the ester groups to carboxylic acids. Transesterification is also possible by reacting the compound with a different alcohol in the presence of an acid or base catalyst.
The following table outlines key nucleophilic acyl substitution reactions:
| Nucleophile/Reagent | Product Type | Reaction Name |
| Ammonia (NH₃) | Mono- or Di-amide | Aminolysis |
| Primary Amine (R-NH₂) | N-substituted Mono- or Di-amide | Aminolysis |
| Secondary Amine (R₂NH) | N,N-disubstituted Mono- or Di-amide | Aminolysis |
| Hydroxide (OH⁻) followed by H₃O⁺ | Di-carboxylic acid | Saponification/Hydrolysis |
| Alcohol (R'-OH) / Catalyst | Different Di-ester | Transesterification |
Formation of Heterocyclic Compounds Incorporating Substructures of this compound
The structural framework of this compound, particularly its malonate-like core, makes it a valuable precursor for the synthesis of various heterocyclic compounds. Active methylene compounds, such as diethyl malonate, are widely used in condensation reactions to build cyclic systems. bu.edu.egresearchgate.netresearchgate.net
One of the most common applications of malonic esters is in the synthesis of pyrimidine (B1678525) derivatives. By reacting with urea (B33335) or thiourea (B124793) in the presence of a base, the diester can undergo condensation to form barbituric acid or thiobarbituric acid analogues, which are core structures in many pharmaceutically active compounds.
Another important class of heterocycles accessible from such precursors are pyrazoles and pyrazolones. These are typically synthesized through the condensation of a 1,3-dicarbonyl compound (or a derivative) with hydrazine (B178648) or its derivatives. beilstein-journals.orgnih.govresearchgate.net For instance, condensation of a β-keto ester, which could potentially be formed from this compound, with hydrazine would lead to a pyrazolone (B3327878) ring.
The Knoevenagel condensation is another key transformation where the active methylene group of a malonate-type structure reacts with an aldehyde or ketone. thermofisher.comwikipedia.orgamazonaws.com The resulting α,β-unsaturated system is a versatile intermediate that can undergo subsequent intramolecular cyclization or further reactions to form a variety of heterocyclic rings, including pyridines and furans. nih.govdergipark.org.trnih.gov
A summary of potential heterocyclic syntheses is provided below:
| Reagent(s) | Heterocyclic Product Class | Key Intermediate Reaction Type |
| Urea or Thiourea | Pyrimidines (e.g., Barbiturates) | Condensation |
| Hydrazine or substituted hydrazines | Pyrazolones/Pyrazoles | Condensation |
| Aldehyde/Ketone followed by cyclization | Pyridines, Furans, etc. | Knoevenagel Condensation |
Applications in Advanced Organic Synthesis
Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate as a Key Intermediate in Multi-Step Syntheses
The compound's structure is conducive to its use as a foundational element in the synthesis of more elaborate molecules.
While direct applications in the total synthesis of complex natural products are not extensively documented in the public domain, its structural motifs are present in various natural product classes. The ester functionalities can be selectively hydrolyzed or transformed to introduce new functional groups, a common strategy in the synthesis of polyketides and other natural products. The chiral center at the propionate (B1217596) backbone also suggests its potential use in stereoselective synthesis, a critical aspect of natural product synthesis.
The utility of this compound as a building block for pharmaceutical intermediates is highlighted by its inclusion in patents for the synthesis of pyrazole (B372694) derivatives. chiralen.com These pyrazole derivatives have been investigated for their potential as 5-lipoxygenase (5-LO) inhibitors. chiralen.com 5-lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases. The synthesis of these inhibitors often involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. The structure of this compound, with its two ester groups, provides a scaffold that can be transformed into the necessary reactive intermediates for pyrazole ring formation.
Table of Patented Pyrazole Derivatives:
| Patent Number | Title | Relevance |
| EP-2225229-A1 | Pyrazole derivatives as 5-lo inhibitors | Lists the subject compound in its synthesis schemes. chiralen.com |
| US-2009227634-A1 | Pyrazole Derivatives as 5-LO-Inhibitors | Mentions the use of the compound as a starting material. chiralen.com |
| US-8097733-B2 | Pyrazole derivatives as 5-LO-inhibitors | Details the synthesis of pyrazole-based inhibitors. chiralen.com |
Specific applications of this compound in the synthesis of agrochemical intermediates are not well-documented in publicly available literature. However, related structures, such as other phenoxy propionate esters, are known to be crucial intermediates in the production of herbicides. For instance, compounds like 2-(4-hydroxyphenoxy)propionic acid are key precursors for aryloxyphenoxypropionate herbicides, which are effective against grassy weeds. While a direct link is not established, the structural similarity suggests a potential, yet unexplored, role for this compound in this area.
Development of New Synthetic Methodologies Utilizing this compound
The reactivity of this compound also lends itself to the exploration of novel and efficient synthetic methods.
Currently, there is a lack of specific, documented examples of cascade reactions or one-pot syntheses that explicitly utilize this compound. However, the presence of multiple electrophilic centers in the molecule makes it a prime candidate for the design of such reactions. A hypothetical cascade could involve an initial nucleophilic attack at one ester, followed by an intramolecular cyclization or reaction at the second ester group, potentially leading to the rapid construction of heterocyclic systems.
Applications in Polymer Chemistry
While noted as an intermediate for polymer synthesis, specific applications of this compound in polymer chemistry are highly specialized. The following sections explore its documented and potential roles based on its chemical structure.
Monomer or Co-monomer in Polymerization Processes (e.g., RAFT polymerization)
A review of current scientific literature indicates that this compound is not commonly utilized as a direct monomer or co-monomer in polymerization processes such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
The structure of the compound, while containing ester groups, lacks a readily polymerizable moiety, such as a vinyl or acrylic group, which is typically required for addition polymerization techniques like RAFT. nih.govmdpi.com Its designation as an "intermediate for polymer synthesis" suggests that it would likely undergo chemical modification to introduce a polymerizable functional group before it could be incorporated into a polymer chain.
Role as a Specialty Solvent in Polymer Synthesis and Processing
Although not widely documented as a mainstream specialty solvent for polymer synthesis, the physical properties of this compound suggest its potential utility in such applications. A specialty solvent in this context refers to a solvent used for specific polymers or polymerization conditions where common solvents are not suitable.
The compound's characteristics relevant to its potential as a solvent are detailed below:
| Property | Value/Observation | Significance for Solvent Application | Source |
| Boiling Point | 110-112 °C (at 16 Torr) | Provides a relatively high boiling point, suitable for reactions requiring elevated temperatures. | chemicalbook.com |
| Solubility | Soluble in toluene (B28343) and ethyl acetate (B1210297). | Compatibility with common organic solvents and potentially with polymers soluble in these media. | |
| Polarity | The topological polar surface area is 61.8 Ų, indicating moderate polarity. | Its moderate polarity allows it to dissolve a range of solutes. | |
| Flash Point | Estimated at 108.4 °C | A high flash point suggests lower flammability and safer handling compared to more volatile solvents. | thegoodscentscompany.com |
While these properties make it a plausible candidate for a specialty solvent, there is limited direct research confirming its use in polymer synthesis and processing. cymitquimica.com Its utility would need to be evaluated on a case-by-case basis depending on the specific polymer system and reaction conditions. researchgate.netvt.edu
Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is the cornerstone for identifying Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate and verifying its structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural confirmation of this compound. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR: The proton spectrum is expected to show distinct signals for the two different ethyl groups, the methine proton on the propionate (B1217596) backbone, and the methylene (B1212753) protons of the ethoxycarbonylmethoxy group. The integration of these signals confirms the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent proton relationships.
¹³C NMR: The carbon spectrum will display unique resonances for each of the nine carbon atoms, including the two carbonyl carbons of the ester groups, which appear in the downfield region.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning these signals. COSY experiments establish proton-proton couplings, confirming the connectivity within the ethyl and propionate fragments. HSQC correlates directly bonded proton and carbon atoms, providing definitive C-H assignments.
While the compound is typically analyzed as a liquid, solid-state NMR could be employed if the compound were studied within a solid matrix or in a polymeric system. This technique would provide information on the compound's conformation and packing in the solid state.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.20 | Quartet | 2H | -O-CH₂-CH₃ (propionate ester) |
| ~4.18 | Quartet | 2H | -O-CH₂-CH₃ (ethoxyacetate ester) |
| ~4.15 | Singlet | 2H | -O-CH₂-C=O |
| ~4.10 | Quartet | 1H | -O-CH(CH₃)- |
| ~1.40 | Doublet | 3H | -CH(CH₃)- |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ (propionate ester) |
| ~1.23 | Triplet | 3H | -O-CH₂-CH₃ (ethoxyacetate ester) |
Mass spectrometry (MS) is essential for confirming the molecular weight and providing structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 204, corresponding to its calculated molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule (C₉H₁₆O₅) and distinguish it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) offers deeper structural insights. In this technique, the molecular ion (m/z 204) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. researchgate.net Analyzing these fragments helps to piece together the molecular structure.
Table 2: Key Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion (m/z) | Relative Intensity | Structural Assignment |
|---|---|---|
| 204 | Low | Molecular Ion [M]⁺ |
| 175 | Medium | Loss of an ethyl group (-C₂H₅) |
| 159 | Medium | Loss of an ethoxy group (-OC₂H₅) |
| 131 | High | Loss of the ethoxycarbonyl group (-COOC₂H₅) |
| 103 | High | Ethoxycarbonylmethyl fragment [CH₂COOC₂H₅]⁺ |
| 29 | High | Ethyl fragment [C₂H₅]⁺ |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands characteristic of its ester functionalities. The presence of two distinct ester environments can lead to a broadening or splitting of the carbonyl (C=O) stretching peak.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While no specific Raman data for this compound is widely published, it would be expected to show strong signals for the C-C backbone and other less polar bonds, which are often weak in the IR spectrum.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 2980-2850 | Medium-Strong | C-H (aliphatic) stretching |
| 1750-1735 | Strong | C=O (ester carbonyl) stretching |
| 1250-1050 | Strong | C-O (ester) stretching |
Chromatographic Separation and Quantification Methods in Research
Chromatographic methods are fundamental for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration.
Both GC and HPLC are suitable for the analysis of this compound. The choice depends on the sample matrix, the required sensitivity, and whether the analysis is for purity assessment or quantification.
Gas Chromatography (GC): With an estimated boiling point of 260.87 °C, the compound is sufficiently volatile for GC analysis. thegoodscentscompany.com A typical GC method would involve:
Column: A mid-polarity capillary column (e.g., DB-5 or DB-WAX).
Detector: A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic analyte.
Injection: Direct injection of a diluted sample in a suitable solvent like ethyl acetate (B1210297).
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination and quantification. A reversed-phase HPLC (RP-HPLC) method is generally preferred for a molecule of this polarity.
Column: A C18 or C8 stationary phase.
Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. pensoft.netpensoft.net
Detector: A UV detector set at a low wavelength (~210 nm) to detect the ester carbonyl chromophore, or an Evaporative Light Scattering Detector (ELSD) for universal detection.
Table 4: Hypothetical Starting Conditions for Chromatographic Method Development
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5) | 150 mm x 4.6 mm, 5 µm particle size (C18) |
| Mobile/Carrier | Helium or Hydrogen | Acetonitrile/Water (50:50 v/v) |
| Flow Rate | 1-2 mL/min | 1.0 mL/min |
| Temperature | Oven program: 100°C to 250°C | 30 °C |
| Detector | Flame Ionization Detector (FID) | UV (210 nm) or ELSD |
This compound possesses a chiral center at the second carbon of the propionate backbone. This means it exists as a pair of non-superimposable mirror images called enantiomers, (R)- and (S)-. Standard synthetic procedures typically produce a 1:1 mixture of these enantiomers, known as a racemic mixture.
To separate and quantify these individual enantiomers, chiral chromatography is required. This specialized form of chromatography uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral HPLC: This is the most common method for enantiomeric separation. Columns with CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating the enantiomers of esters and acids. researchgate.net
Chiral GC: For volatile compounds, chiral GC using a CSP, often based on cyclodextrin (B1172386) derivatives, can also be employed.
The development of a successful chiral separation method is essential for any research involving the stereoselective synthesis or biological activity of the individual enantiomers of this compound, allowing for the determination of enantiomeric excess (% ee).
Advanced In Situ Reaction Monitoring Techniques
The synthesis of specialty esters such as this compound often requires precise control over reaction conditions to maximize yield and purity. Advanced in situ reaction monitoring techniques, as part of a Process Analytical Technology (PAT) framework, are instrumental in achieving this control by providing real-time data on the reaction progress. mt.comstepscience.comresearchgate.net These methods allow for the direct observation of changes in the concentration of reactants, intermediates, and products without the need for manual sampling and offline analysis. aiche.orgpnnl.gov
Spectroscopic techniques, in particular, are well-suited for in situ monitoring of esterification reactions. nih.govlongdom.org By inserting a probe directly into the reaction vessel, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can continuously collect data, offering a dynamic view of the chemical transformations as they occur. pnnl.govrsc.org
One of the primary applications of in situ spectroscopy in esterification is the monitoring of the carbonyl (C=O) stretching vibration. researchgate.netmdpi.com The position and intensity of this band are sensitive to the chemical environment of the carbonyl group. For instance, the C=O stretch of a carboxylic acid reactant will appear at a different wavenumber than the C=O stretch of the resulting ester product. umass.edu By tracking the decrease in the intensity of the reactant's carbonyl peak and the simultaneous increase in the intensity of the product's carbonyl peak, the reaction kinetics can be accurately determined. jetir.org
In the context of synthesizing this compound, in situ FTIR spectroscopy could be employed to monitor the key functional group transformations. The disappearance of the broad O-H stretching band from the carboxylic acid precursor and the appearance of the characteristic ester C=O bands would be key indicators of reaction progression. mdpi.comumass.edu
The data presented in the tables below are illustrative of the type of information that can be obtained from in situ spectroscopic monitoring of an esterification reaction to form a compound like this compound.
Table 1: In Situ FTIR Monitoring of Esterification - Carbonyl Peak Shift
This table illustrates the change in the characteristic infrared absorption peak of the carbonyl group as the reaction progresses from the starting materials to the final ester product. The shift in the wavenumber is a clear indicator of the change in the chemical environment of the carbonyl group.
| Reaction Time (minutes) | Predominant Species | Carbonyl (C=O) Peak Position (cm⁻¹) |
| 0 | Carboxylic Acid Reactant | ~1710 |
| 15 | Reactant and Product Mixture | ~1715 |
| 30 | Reactant and Product Mixture | ~1725 |
| 60 | Product with some Reactant | ~1735 |
| 120 | This compound | ~1745 |
Table 2: Real-Time Concentration Tracking via In Situ Raman Spectroscopy
This table demonstrates how the relative concentrations of the main reactant and product can be quantified over time using in situ Raman spectroscopy coupled with a chemometric model. The intensity of specific Raman bands unique to the reactant and product are measured and converted to concentration values.
| Reaction Time (minutes) | Reactant A (e.g., Propanoic acid derivative) Relative Concentration (%) | Product B (this compound) Relative Concentration (%) |
| 0 | 100 | 0 |
| 20 | 75 | 25 |
| 40 | 50 | 50 |
| 60 | 25 | 75 |
| 80 | 10 | 90 |
| 100 | <1 | >99 |
The adoption of these advanced in situ monitoring techniques enables a more profound understanding of the reaction kinetics and mechanisms. This data-rich approach facilitates the optimization of process parameters such as temperature, catalyst loading, and reaction time, ultimately leading to a more efficient, consistent, and controlled synthesis of this compound. mt.comeuropeanpharmaceuticalreview.com
Theoretical and Computational Studies
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. For a flexible molecule such as Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate, which contains multiple rotatable single bonds, these calculations can identify the most stable three-dimensional arrangements (conformations) and the energy barriers between them.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a molecule of this size.
A hypothetical DFT study on this compound would typically involve:
Geometry Optimization: The initial step is to find the lowest energy structure of the molecule. This is achieved by systematically adjusting the positions of the atoms until the forces on them are minimized. For a molecule with several rotatable bonds, a conformational search would be necessary to identify the global minimum energy structure among many possible local minima.
Frequency Calculations: Once an optimized geometry is found, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.
Electronic Property Prediction: DFT can be used to calculate a variety of electronic properties that are crucial for understanding reactivity.
A potential DFT study could generate the following type of data:
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Method/Basis Set |
|---|---|---|
| Dipole Moment | Value in Debye | B3LYP/6-311+G(d,p) |
| HOMO Energy | Value in eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | Value in eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | Value in eV | B3LYP/6-311+G(d,p) |
| Mulliken Atomic Charges | Charge on specific atoms | B3LYP/6-311+G(d,p) |
Note: This table is illustrative of the types of data that would be generated from a DFT study. Specific values are not provided as no such study has been published.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. While often more computationally demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.
For this compound, ab initio calculations could be employed to:
Benchmark the results obtained from DFT methods, providing a higher-accuracy reference for conformational energies.
Investigate excited electronic states, which is relevant for understanding the molecule's response to UV-Vis light.
A comparative study might present data in a format similar to this:
Table 2: Illustrative Comparison of Conformational Energies by Different Methods
| Conformer | Relative Energy (kJ/mol) (DFT - B3LYP) | Relative Energy (kJ/mol) (Ab Initio - MP2) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | 0.00 |
| 2 | Hypothetical Value | Hypothetical Value |
| 3 | Hypothetical Value | Hypothetical Value |
Note: This table demonstrates how results from different computational methods would be compared. The values are placeholders due to the absence of published research.
Molecular Dynamics Simulations for Solvent-Solute Interactions
While quantum mechanics is excellent for describing a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a larger environment, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on classical mechanics.
An MD simulation of this compound would involve placing the molecule in a simulated box filled with solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent). The simulation would track the trajectory of every atom over a period of nanoseconds or microseconds.
Such a study could yield insights into:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For instance, it could show how water molecules form hydrogen bonds with the ester's carbonyl oxygen atoms.
Radial Distribution Functions (RDFs): These functions provide a probabilistic measure of finding a solvent atom at a certain distance from a solute atom. For example, an RDF could be calculated for the distance between the carbonyl oxygen of the propionate (B1217596) group and the hydrogen atoms of surrounding water molecules.
Dynamical Properties: How the molecule tumbles and diffuses through the solvent.
Reaction Pathway Modeling and Energy Profile Analysis
Computational chemistry can be used to model the entire course of a chemical reaction, such as the hydrolysis of the ester groups in this compound. This involves identifying the transition state—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction.
The process would include:
Locating Reactants and Products: The geometries of the starting materials and the final products are optimized.
Finding the Transition State (TS): Specialized algorithms are used to find the saddle point on the potential energy surface that connects the reactants and products.
This analysis is critical for understanding reaction mechanisms and kinetics.
Prediction of Reactivity and Selectivity
The electronic properties calculated using methods like DFT can be used to predict how and where a molecule is likely to react.
Reactivity: The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity.
Selectivity: The distribution of electrostatic potential and frontier molecular orbitals (HOMO and LUMO) on the molecule's surface can predict which sites are most susceptible to attack by electrophiles or nucleophiles. For this compound, this could predict whether the propionate or the ethoxyacetate ester group is more likely to undergo hydrolysis under certain conditions. For example, mapping the LUMO would likely show high density around the carbonyl carbons, indicating these are the primary sites for nucleophilic attack.
Environmental Aspects in Academic Research
Mechanisms of Environmental Degradation
The environmental persistence and transformation of Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate are primarily governed by abiotic degradation processes, including hydrolysis, photolysis, and oxidation. These mechanisms are crucial in determining the compound's half-life and the nature of its degradation products in various environmental compartments.
The presence of two ester linkages in this compound makes it susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of these bonds. labcompare.comresearchgate.net This process can be catalyzed by either acids or bases. labcompare.comresearchgate.net
Under acidic conditions, the hydrolysis of the ester groups is a reversible reaction that leads to the formation of the corresponding carboxylic acids and alcohols. researchgate.net Specifically, the cleavage of the two ester bonds in this compound would be expected to yield ethanol (B145695), propanoic acid, and 2-hydroxyacetic acid (glycolic acid). The reaction with pure water is typically very slow and often requires catalysis by a dilute acid. labcompare.com
In alkaline or basic environments, the hydrolysis, often referred to as saponification, is an irreversible process that proceeds more rapidly than acid-catalyzed hydrolysis. researchgate.netthermofisher.com This reaction results in the formation of an alcohol and the salt of the carboxylic acid. researchgate.net For this compound, base-catalyzed hydrolysis would produce ethanol and the corresponding carboxylate salts of propanoic acid and 2-ethoxyacetic acid. The irreversibility and generally faster rate of basic hydrolysis suggest that this would be a more significant degradation pathway in alkaline aqueous environments. researchgate.net The presence of the ether linkage is generally more stable to hydrolysis than the ester linkages under typical environmental conditions.
Table 1: Predicted Hydrolysis Products of this compound
| Hydrolysis Condition | Reactants | Predicted Products |
| Acid-Catalyzed | This compound, Water, Acid Catalyst | Ethanol, 2-(2-ethoxy-2-oxoethoxy)propanoic acid, Ethyl 2-hydroxypropanoate, Ethoxyacetic acid |
| Base-Catalyzed | This compound, Water, Base Catalyst | Ethanol, Sodium 2-(2-ethoxy-2-oxoethoxy)propanoate, Sodium ethoxyacetate, Ethyl 2-hydroxypropanoate |
Note: The table presents potential hydrolysis products based on general chemical principles, as specific experimental data for this compound is limited.
Photolytic degradation, the breakdown of molecules by light, and oxidative degradation are other potential abiotic pathways for the transformation of this compound in the environment.
Photolysis: While specific studies on the photolysis of this compound are scarce, research on other organic esters, such as phthalic acid esters, has shown that photolysis can be a significant degradation route, particularly in aqueous solutions and under the influence of sunlight. nih.gov The rate of photolysis can be influenced by factors such as pH, with some studies indicating enhanced degradation in acidic or alkaline conditions. nih.gov The ether linkage may also be susceptible to photochemical cleavage.
Oxidative Degradation: The ether and ester moieties of the molecule can be subject to oxidation. Oxidative degradation of esters can lead to the formation of hydroperoxides, which can further break down into alcohols and monoesters. pitt.edu In the environment, this can be initiated by reactive oxygen species. Research on the oxidation of aliphatic ethers by microorganisms like Rhodococcus sp. has shown that degradation can be initiated by the oxidation of a methylene (B1212753) group adjacent to the ether oxygen, leading to the formation of an unstable hemiacetal that spontaneously decomposes. nih.gov
Biotransformation Studies
The biodegradation of this compound by microorganisms is a key aspect of its environmental fate. While specific biotransformation studies on this compound are not widely reported, general principles of microbial metabolism of esters and ethers provide a basis for predicting its behavior.
Aliphatic esters are generally considered to be biodegradable. chromatographyonline.com Microorganisms, particularly bacteria and fungi, produce a variety of enzymes such as esterases and lipases that can catalyze the hydrolysis of ester bonds. chromatographyonline.com This enzymatic hydrolysis would lead to the same initial breakdown products as chemical hydrolysis: alcohols and carboxylic acids. These smaller molecules can then be further utilized by microorganisms as carbon and energy sources and enter central metabolic pathways. tandfonline.com
Methodologies for Detection and Fate Tracking in Controlled Research Settings
To study the environmental degradation and biotransformation of this compound in a research context, robust analytical methodologies are required for its detection and quantification in various environmental matrices such as water and soil. Given the compound's polarity and potential for volatility, a combination of chromatographic techniques would likely be employed.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. labcompare.com For a polar compound like this compound, derivatization might be necessary to increase its volatility and improve its chromatographic behavior. GC-MS provides both high separation efficiency and definitive identification based on the mass spectrum of the compound and its fragments. labcompare.com Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been successfully used for the analysis of short-chain fatty acids and their esters in complex matrices like wine. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For non-volatile degradation products or for direct analysis in aqueous samples without derivatization, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly suitable technique. nih.gov LC is well-suited for separating polar compounds, and the tandem mass spectrometer provides excellent sensitivity and selectivity for quantification, even at trace levels. nih.gov Techniques like electrospray ionization (ESI) are commonly used to ionize polar molecules for MS analysis. thermofisher.com
Sample Preparation: Prior to analysis, sample preparation is a critical step to extract and concentrate the analyte from the environmental matrix. For water samples, solid-phase extraction (SPE) is a common technique used to isolate organic compounds. nih.gov The choice of SPE sorbent would depend on the polarity of the target analyte and its degradation products.
Table 2: Potential Analytical Methodologies for this compound and its Metabolites
| Analytical Technique | Sample Type | Target Analytes | Key Considerations |
| GC-MS | Water, Soil Extracts | Parent Compound, Volatile Degradation Products | May require derivatization to increase volatility. |
| HS-SPME-GC-MS | Water, Soil Slurries | Parent Compound, Volatile Degradation Products | Good for analyzing volatile and semi-volatile compounds in the headspace of a sample. nih.gov |
| LC-MS/MS | Water, Soil Extracts | Parent Compound, Polar Degradation Products | Ideal for non-volatile and polar analytes; high sensitivity and selectivity. nih.gov |
Note: This table outlines potential analytical strategies based on the properties of the compound and methods used for similar analytes.
Emerging Research Directions and Future Perspectives
Novel Synthetic Applications and Catalyst Development
The future utility of Ethyl 2-(2-ethoxy-2-oxoethoxy)propionate in organic synthesis is centered on leveraging its activated alpha-carbon and ester groups. While it serves as a precursor for more complex molecules, research is moving towards novel applications that exploit its unique reactivity.
Detailed Research Findings: The reactivity of the central carbon atom, situated between two carbonyl-like groups (one from the propionate (B1217596) and one from the ethoxyacetate moiety), is a key area of interest. This position is analogous to the alpha-carbon in malonic esters, suggesting its potential use in a variety of classic and modern carbon-carbon bond-forming reactions. For instance, research on related compounds like diethyl (5-trifluoromethylfur-2-yl)methanephosphonate has shown that the methylene (B1212753) group adjacent to the activating groups readily participates in Claisen reactions with reagents like ethyl formate (B1220265) and diethyl oxalate. researchgate.net This indicates a strong potential for this compound to undergo similar acylations to create highly functionalized, complex scaffolds.
Furthermore, derivatives of structurally similar compounds, such as diethyl 2-methylquinoline-3,4-dicarboxylate, are used in olefination reactions with aromatic aldehydes. nih.gov This suggests that the methyl group on the propionate backbone of the title compound could be a handle for condensation reactions, opening pathways to novel styryl-like derivatives.
A significant hurdle in unlocking these applications is the development of selective catalysts. Future research will likely focus on:
Selective Hydrolysis/Transesterification: Designing enzyme or chemo-catalysts that can differentiate between the two ethyl ester groups to allow for stepwise functionalization.
Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry at the alpha-carbon during alkylation or acylation reactions, which is crucial for synthesizing enantiomerically pure compounds for pharmaceutical applications.
Green Catalysis: Employing environmentally benign catalysts, such as anion-exchange resins or solid acids, for the synthesis of the compound and its derivatives, moving away from traditional stoichiometric reagents.
Table 1: Potential Synthetic Reactions and Catalyst Focus Areas
| Reaction Type | Potential Reagent | Catalyst Development Focus | Anticipated Product Class |
|---|---|---|---|
| Alkylation/Acylation | Alkyl Halides / Acyl Chlorides | Phase-Transfer Catalysts, Chiral Lewis Acids | Substituted Propionate Derivatives |
| Claisen Condensation | Ethyl Formate / Diethyl Oxalate | Strong Base (e.g., Sodium Ethoxide) | Functionalized Acetaldehyde/Pyruvic Acid Derivatives |
| Knoevenagel/Aldol (B89426) Condensation | Aromatic Aldehydes | Base or Acid Catalysts (e.g., Piperidine, L-Tartaric Acid) | Styryl-like or Cinnamate-type Structures |
| Selective Ester Hydrolysis | Water / Base | Lipases, Esterases | Mono-acid Mono-ester Derivatives |
Exploration of New Chemical Transformations
Beyond established applications, the exploration of novel chemical transformations is a primary frontier. The compound's known role as a substrate for peroxidase enzymes in biochemical assays demonstrates its susceptibility to oxidative processes, opening the door to further investigation into its redox chemistry.
Future research is expected to delve into transformations that modify its core structure in innovative ways:
Transformations at the Alpha-Carbon: The acidic proton at the C-2 position of the propionate backbone is a prime site for chemical modification. Research on analogous phosphonate (B1237965) compounds has demonstrated that such positions can be effectively alkylated and formylated. researchgate.net Applying these methods to this compound could yield a library of new derivatives with tailored properties.
Cyclization Reactions: The diester functionality presents opportunities for intramolecular cyclization reactions to form heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For example, treatment with reagents like hydrazine (B178648) or substituted hydrazines could potentially lead to the formation of pyrazolidinedione or related heterocyclic systems.
Reductive and Oxidative Transformations: Systematic studies on the reduction of one or both ester groups to alcohols would provide access to novel diols and polyols, which are valuable precursors for polyesters and polyurethanes. Conversely, controlled oxidation could lead to new keto-acid derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
The modernization of chemical synthesis through flow chemistry and automated platforms presents a significant opportunity for this compound. These technologies offer enhanced safety, scalability, and efficiency compared to traditional batch processing. nih.gov
Flow Chemistry: Continuous-flow reactors provide superior control over reaction parameters such as temperature and pressure, enabling the use of highly reactive intermediates and exothermic reactions with greater safety. nih.gov For a versatile intermediate like this compound, flow chemistry could facilitate reactions that are difficult to control in batch, such as rapid alkylations or nitrations, while minimizing side product formation.
Automated Synthesis: Automated platforms, coupled with high-throughput screening, allow for the rapid synthesis and evaluation of large libraries of compounds. Integrating this compound as a core building block into these systems would enable the swift exploration of its chemical space. By systematically reacting it with diverse sets of reagents, researchers can quickly identify derivatives with desirable properties for applications in medicine, agriculture, or materials science.
While specific examples of this compound in flow or automated synthesis are not yet prevalent, its role as a foundational intermediate makes it an ideal candidate for these next-generation synthetic approaches.
Advanced Materials Science Applications Beyond Traditional Solvent Roles
A particularly exciting future direction is the use of this compound as a monomer or functional additive in materials science, moving beyond its traditional role as a simple intermediate. nih.gov Its structure is well-suited for creating advanced polymers and surface coatings.
Detailed Research Findings: A key emerging application is in polymer synthesis. Research on the structurally related diethyl methylidene malonate (DEMM) has demonstrated its ability to undergo anionic polymerization to form grafted polymer coatings on commodity plastic surfaces like poly(ethylene-co-acrylic acid). rsc.org This process allows for the chemical grafting of a new polymer layer, fundamentally altering the surface properties of the original material. rsc.org
Given its similar diester structure, this compound is a prime candidate for similar surface-initiated polymerizations. The two ester groups provide handles for creating polyesters, polyamides (after conversion to amines), or for grafting onto surfaces containing complementary functional groups. Potential applications include:
Biodegradable Polymers: The ester linkages within its backbone suggest that polymers derived from it could be susceptible to hydrolysis, making it a candidate for creating biodegradable or biocompatible materials.
Functional Coatings: By polymerizing or grafting it onto surfaces, one could introduce a high density of ester groups, which can be further modified. This could be used to create surfaces with tailored hydrophilicity, adhesion, or biocompatibility.
Cross-linking Agent: The ability to transform the ester groups into other reactive functionalities could allow it to be used as a cross-linking agent to improve the mechanical properties and thermal stability of other polymers.
Multidisciplinary Research Opportunities
The structural motifs within this compound and its derivatives suggest significant potential for multidisciplinary applications, particularly in the life sciences.
Medicinal Chemistry: The compound itself is a valuable scaffold. Research on analogous structures has revealed potent biological activities. For example, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have demonstrated significant anticancer activity against human breast cancer cell lines and antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. nih.gov Similarly, α-aminophosphonates, which are phosphorus bioisosteres of the amino acid structure that could be derived from this compound, are explored as anticancer and antifungal agents. mdpi.com This strongly suggests that derivatives of this compound could be a source of new therapeutic agents.
Agrochemicals: The search for new, effective, and safe pesticides is a constant effort. The functional group array of this compound makes it an attractive starting point for the synthesis of novel herbicides or fungicides. Many commercial agrochemicals are built around ester or ether linkages and heterocyclic cores, which could be accessed from this building block.
Biochemical Probes and Diagnostics: Its established use as a substrate for peroxidase activity highlights its potential in diagnostics. This reactivity could be harnessed to develop new probes for detecting specific enzyme activities or the presence of reactive oxygen species in biological systems, which is relevant to a wide range of diseases.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Diethyl 2-methylquinoline-3,4-dicarboxylate |
| Diethyl (5-trifluoromethylfur-2-yl)methanephosphonate |
| Ethyl formate |
| Diethyl oxalate |
| Diethyl methylidene malonate |
| Poly(ethylene-co-acrylic acid) |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate |
| Styrene |
| Hydrazine |
| Staphylococcus aureus |
| Candida albicans |
Q & A
Q. Which analytical techniques detect decomposition products under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS can identify degradation byproducts (e.g., hydrolysis to propionic acid derivatives). Use GC-MS headspace analysis to detect volatile decomposition compounds. Store samples under inert gas (argon) at –20°C to prolong stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
